2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 954107-08-5
VCID: VC6749835
InChI: InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
SMILES: C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

CAS No.: 954107-08-5

Cat. No.: VC6749835

Molecular Formula: C16H9ClN2O2

Molecular Weight: 296.71

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one - 954107-08-5

Specification

CAS No. 954107-08-5
Molecular Formula C16H9ClN2O2
Molecular Weight 296.71
IUPAC Name 2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one
Standard InChI InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
Standard InChI Key LLVWSGLPZHDGMX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2

Introduction

Chemical Structure and Nomenclature

The compound 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one features a fused tetracyclic system comprising:

  • A chromene (benzopyran) moiety (rings A and B),

  • A pyrazole ring (ring C) fused at positions 2 and 3 of the chromene system,

  • A 3-chlorophenyl group at position 2 of the pyrazole,

  • A ketone at position 3 of the pyrazole (Figure 1).

The IUPAC name reflects this arrangement: 3a,4-dihydro-2-(3-chlorophenyl)-2H-chromeno[2,3-c]pyrazol-3-one. Its molecular formula is C16H11ClN2O2\text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}_2, with a molecular weight of 314.73 g/mol .

Synthetic Pathways

Cycloaddition Strategies

Chromeno-pyrazoles are typically synthesized via 1,3-dipolar cycloaddition reactions. For example, 3-nitrochromenes react with diazo compounds or N-tosylhydrazones to form pyrazole-fused systems . Adapting this method, 3-nitro-2H-chromene could react with a 3-chlorophenyl-substituted diazo intermediate (generated from N-tosylhydrazones) to yield the target compound (Scheme 1) .

Scheme 1: Hypothetical synthesis of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

  • Generation of diazo intermediate from N-(3-chlorophenyl)tosylhydrazone using Cs2CO3\text{Cs}_2\text{CO}_3.

  • 1,3-Dipolar cycloaddition with 3-nitro-2H-chromene.

  • Elimination of nitrous acid (HNO2\text{HNO}_2) and tautomerization to form the pyrazol-3-one .

Alternative Routes

Coumarin derivatives serve as precursors for chromeno-pyrazoles. For instance, 3-acetylcoumarin reacts with hydrazines to form pyrazole rings . Applying this approach, 3-acetyl-6-chlorocoumarin could undergo condensation with 3-chlorophenylhydrazine, followed by oxidation to introduce the ketone moiety .

Physicochemical Properties

While experimental data for the exact compound is unavailable, analogs provide reliable estimates:

PropertyValue (Analog-Based Estimate)Source Compound
Melting Point160–165 °C2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-one
SolubilityLow in water; soluble in DMSO, DMFPyrano[2,3-c]pyrazoles
λmax\lambda_{\text{max}} (UV)280–320 nmChromeno[3,4-c]pyrazoles
LogP3.2–3.8Chlorophenyl-pyrazoles

The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for neuroactive compounds .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • δ 7.20–8.10 (m, 7H, Ar–H),

    • δ 6.25 (s, 1H, pyrazole-H),

    • δ 4.50–5.10 (m, 2H, chromene-H),

    • δ 3.80–4.20 (m, 2H, chromene-H) .

  • 13C^{13}\text{C} NMR:

    • δ 165.2 (C=O),

    • δ 148.1 (pyrazole-C),

    • δ 134.5–128.3 (Ar–C),

    • δ 76.8 (chromene-C) .

IR Spectroscopy

  • Strong absorption at ν\nu 1680–1700 cm1^{-1} (C=O stretch),

  • ν\nu 1550–1600 cm1^{-1} (C=N and C=C aromatic) .

Biological Activity and Applications

KinaseIC50_{50} (µM)Target Relevance
AKT2/PKBβ1.2–2.5Glioma proliferation
CDK2>10Cell cycle regulation
EGFR>10Tyrosine kinase signaling

Antimicrobial Effects

Chlorophenyl-pyrazoles demonstrate broad-spectrum activity. For example, 3-(2,4-dichlorophenyl)-pyrazole-5-carbonitriles inhibit Staphylococcus aureus (MIC: 8 µg/mL) . The 3-chlorophenyl group may enhance membrane permeability in gram-positive bacteria.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Storage recommendations: Room temperature, inert atmosphere .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) .

  • Targeted Drug Design: Explore modifications at positions 2 (aryl) and 3 (ketone) to enhance kinase selectivity .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in glioblastoma models.

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